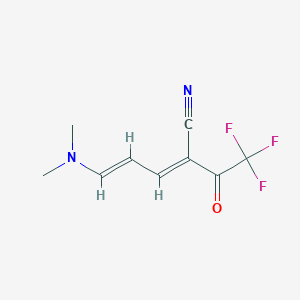
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C9H9F3N2O and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.
- Molecular Formula : C11H14F3N
- Molecular Weight : 265.23 g/mol
- Appearance : Bright orange solid
- Density : 1.198 g/cm³ (predicted)
- Boiling Point : 244.1 °C (predicted)
- Acidity Constant (pKa) : 6.02 (predicted)
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoroacetyl Group : This moiety enhances the compound's ability to form strong hydrogen bonds with proteins and nucleic acids, facilitating interactions that can modulate enzyme activity and receptor function.
- Dimethylamino Group : Engages in electrostatic interactions that may influence the binding affinity to various biological targets.
These interactions suggest potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant interaction with specific enzymes and receptors. For instance:
- Enzyme Inhibition : Research indicates that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a possible application as an anti-inflammatory agent.
- Receptor Modulation : The binding affinity to receptors involved in pain and inflammation has been evaluated, indicating a potential role in pain management therapies.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Anti-Cancer Properties : A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells through the modulation of cellular signaling pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.3 Induction of apoptosis A549 (Lung) 10.7 Cell cycle arrest -
Anti-Inflammatory Effects : Another study focused on its anti-inflammatory properties in models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines following treatment with the compound.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) IL-6 120 45 TNF-alpha 95 30
Future Directions
The unique structural characteristics of this compound position it as a promising candidate for further pharmacological studies. Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
- Structural Analogues : Exploring derivatives to enhance potency and selectivity for specific biological targets.
Propiedades
IUPAC Name |
(2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3/b5-3+,7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYTZVFLQLFRY-HJIKTHEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C(C#N)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C(\C#N)/C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














